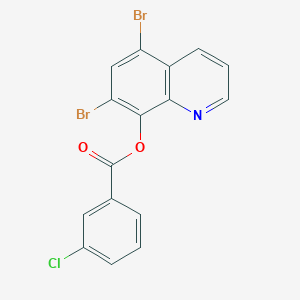

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBBVNCQDXQGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Elaboration of 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate

Precursor Synthesis: Dibromination of the 8-Hydroxyquinoline (B1678124) Core

The foundational step in the synthesis is the creation of 5,7-dibromo-8-hydroxyquinoline. This is achieved through the electrophilic bromination of the 8-hydroxyquinoline starting material. The success of this step relies on controlling the regioselectivity and optimizing the reaction conditions to favor the desired disubstituted product.

Regioselective Halogenation Techniques for Quinoline (B57606) Nuclei

The quinoline ring system is a heteroaromatic structure with distinct electronic properties. The functionalization of the quinoline nucleus is highly dependent on the reaction conditions and the directing effects of existing substituents. mdpi.comnih.gov In the case of 8-hydroxyquinoline, the hydroxyl group (-OH) at the C8 position is a powerful activating, ortho-para directing group. This electronic influence strongly directs incoming electrophiles, such as the bromonium ion (Br+), to the positions ortho (C7) and para (C5) to the hydroxyl group. This inherent directing effect is the primary reason for the high regioselectivity observed in the bromination of 8-hydroxyquinoline, leading preferentially to substitution at the C5 and C7 positions. acgpubs.orgresearchgate.net

Modern synthetic methods have also established metal-free protocols for the regioselective C5-halogenation of various 8-substituted quinoline derivatives, showcasing the broad interest in precisely functionalizing this scaffold. rsc.orgrsc.orgresearchgate.net

Optimization of Reaction Conditions for Bromination Processes

Achieving a high yield of 5,7-dibromo-8-hydroxyquinoline, while minimizing the formation of monobrominated or other side products, requires careful optimization of the reaction parameters. Research has shown that the choice of solvent, temperature, and the stoichiometry of the brominating agent are critical. acgpubs.orgresearchgate.net

Studies have reinvestigated the bromination of 8-hydroxyquinoline to define optimal conditions. acgpubs.orgresearchgate.netproquest.com Treating 8-hydroxyquinoline with at least two equivalents of molecular bromine is essential for achieving complete dibromination. nih.gov Using a solvent such as chloroform (B151607) (CHCl₃) at room temperature has been demonstrated to be highly effective. In one optimized procedure, adding a solution of bromine in chloroform to a solution of 8-hydroxyquinoline and stirring for one hour at room temperature resulted in the formation of 5,7-dibromo-8-hydroxyquinoline as the sole product in a 90% yield. acgpubs.org In contrast, using fewer than two equivalents of bromine or different solvents can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net

| Bromine (Equivalents) | Solvent | Temperature | Products | Yield of 5,7-dibromo product | Reference |

|---|---|---|---|---|---|

| 2.06 | CHCl₃ | Room Temp | Sole product | 90% | acgpubs.org |

| 1.5 | CH₃CN | 0 °C | Mixture of dibromo and monobromo | 37% | acgpubs.orgresearchgate.net |

| 2.1 | AcOH | Not specified | Primarily dibromo | 75% | researchgate.net |

Utilization of Various Brominating Agents in Heterocyclic Systems (e.g., N-Bromosuccinimide, N,N-Dibromoisocyanuric Acid)

While molecular bromine (Br₂) is a classic and effective reagent, other N-bromo compounds are widely used for the bromination of heterocyclic systems due to their ease of handling and modified reactivity.

N-Bromosuccinimide (NBS) : NBS is a versatile reagent used for electrophilic substitution and radical bromination. wikipedia.org For electrophilic aromatic bromination, it serves as a source of Br+. In the context of 8-hydroxyquinoline, reaction with one equivalent of NBS typically affords monobrominated products. nih.gov Achieving dibromination would require harsher conditions or excess reagent, which can sometimes lead to side reactions.

N,N-Dibromoisocyanuric Acid (DBI) : Also known as 1,3-Dibromo-1,3,5-triazine-2,4,6-trione, DBI is recognized as one of the most powerful N-bromo brominating agents. manac-inc.co.jpscbt.com It is particularly effective for brominating aromatic rings, including those that are deactivated to electrophilic substitution. smolecule.comtcichemicals.com Its high reactivity stems from the electron-withdrawing nature of the triazine ring, which makes the attached bromine atoms highly electrophilic. smolecule.com This makes DBI a potent alternative for ensuring complete dibromination of heterocyclic systems.

| Agent | Formula | Key Characteristics | Typical Use with 8-Hydroxyquinoline |

|---|---|---|---|

| Molecular Bromine | Br₂ | Liquid, corrosive. Effective and traditional reagent. | Dibromination with >2 equivalents. acgpubs.org |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid, easier to handle than Br₂. wikipedia.org | Often used for selective monobromination. nih.gov |

| N,N-Dibromoisocyanuric Acid | C₃HBr₂N₃O₃ | Crystalline solid. Very powerful electrophilic brominating agent. manac-inc.co.jptcichemicals.com | Effective for complete bromination, even on less reactive substrates. smolecule.com |

Esterification Protocols for the Integration of 3-Chlorobenzoate (B1228886) Moiety

Once the 5,7-dibromo-8-hydroxyquinoline precursor is synthesized, the final step is the formation of the ester bond between its hydroxyl group and 3-chlorobenzoic acid. This can be accomplished through several standard esterification methodologies.

Direct Esterification Approaches with Catalytic Activation

Direct esterification involves reacting the alcohol (5,7-dibromo-8-hydroxyquinoline) and the carboxylic acid (3-chlorobenzoic acid) in the presence of a coupling agent and a catalyst. The Steglich esterification is a prominent example of this approach. asianpubs.org This method uses a carbodiimide (B86325), such as N,N′-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the quinoline, even at room temperature. This method is known for its mild conditions and good yields. asianpubs.org

Activated Carboxylic Acid Derivative Strategies (e.g., acyl halides, mixed anhydrides)

An alternative and highly efficient strategy involves converting the carboxylic acid into a more reactive derivative prior to its reaction with the alcohol.

Acyl Halides : The most common approach in this category is the use of an acyl halide, specifically an acyl chloride. In this case, 3-chlorobenzoic acid would first be converted to 3-chlorobenzoyl chloride , typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic 3-chlorobenzoyl chloride reacts rapidly with the hydroxyl group of 5,7-dibromo-8-hydroxyquinoline. This reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a catalyst and to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Mixed Anhydrides : A more sophisticated method involves the in-situ formation of a mixed anhydride. The Yamaguchi esterification is a prime example. nih.gov In this procedure, the carboxylic acid (3-chlorobenzoic acid) is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. This forms a highly reactive mixed anhydride. Subsequent addition of the alcohol (5,7-dibromo-8-hydroxyquinoline) along with a stoichiometric amount of DMAP leads to the formation of the desired ester product with high yield. nih.gov This method is particularly valued for the synthesis of sterically hindered esters.

Steglich-Type Esterification and Other Coupling Reagent-Mediated Methods

The formation of the ester linkage in 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate is a critical step, achievable through various modern coupling methods that circumvent the harsh conditions of classical Fischer esterification. Steglich-type esterification stands out as a particularly mild and efficient method for coupling carboxylic acids with alcohols, including phenols like 5,7-dibromo-8-hydroxyquinoline. wikipedia.orgorganic-chemistry.org

First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a dehydrating agent to activate the carboxylic acid (3-chlorobenzoic acid). wikipedia.orgnih.gov A key component of the Steglich protocol is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgnih.gov The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it suitable for complex substrates. wikipedia.org

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the phenolic hydroxyl group of 5,7-dibromo-8-hydroxyquinoline, intercepts this intermediate to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org This species readily undergoes nucleophilic attack by the hydroxyl group of the quinoline derivative to yield the desired ester, 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. wikipedia.org The use of DMAP is crucial as it suppresses a common side reaction—the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. wikipedia.orgorganic-chemistry.org

Beyond the classic DCC/DMAP system, a variety of other peptide coupling reagents have been developed that can be applied to this esterification. uni-kiel.deuniurb.it These reagents are often categorized as phosphonium (B103445) or aminium/uronium salts and offer advantages in terms of solubility of byproducts and reaction efficiency. uniurb.itbachem.comresearchgate.net For instance, reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are known to facilitate difficult couplings with high yields. bachem.com The choice of reagent can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. bachem.com

The table below compares various coupling reagents applicable to the synthesis of the target compound.

| Coupling Reagent System | Key Features & Byproducts | Typical Conditions |

| DCC/DMAP | Inexpensive, common; insoluble DCU byproduct facilitates purification. wikipedia.orgsci-hub.se | Aprotic solvent (e.g., DCM, THF), room temperature. wikipedia.org |

| EDC/DMAP | Water-soluble carbodiimide and urea (B33335) byproduct, simplifying workup via aqueous extraction. nih.govsci-hub.se | Aprotic or protic solvents, room temperature. nih.gov |

| DIC/DMAP | Liquid carbodiimide; diisopropylurea byproduct is more soluble in organic solvents than DCU. nih.govsci-hub.se | Aprotic solvent (e.g., DCM, DMF), room temperature. nih.gov |

| PyBOP | Phosphonium salt; less risk of allergenic potential than some other reagents; byproduct is HOBt. bachem.com | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA), room temp. bachem.com |

| HATU | Highly reactive uronium salt based on HOAt; effective for difficult couplings. bachem.com | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA), room temp. bachem.com |

Convergent and Linear Synthetic Pathways to the Target Compound

Linear Pathway Example: 8-Hydroxyquinoline → 5,7-Dibromo-8-hydroxyquinoline → 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

However, a more truly convergent approach might involve building the quinoline ring itself via a multicomponent reaction (MCR). rsc.org For example, a reaction analogous to the Friedländer or Doebner-von Miller synthesis could potentially be designed to construct the substituted quinoline core from simpler precursors already bearing some of the required functionality. researchgate.netijpsjournal.compharmaguideline.com For instance, one could envision a three-component reaction involving a suitably substituted aniline, an aldehyde, and a pyruvate (B1213749) derivative to construct the quinoline-4-carboxylic acid skeleton. nih.gov While perhaps more complex to design for this specific target, such a strategy could significantly shorten the reaction sequence.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential reactions starting from a single precursor (e.g., 8-hydroxyquinoline). google.com | Straightforward to plan; purification at each step. | Overall yield can be low for many steps. |

| Convergent | Independent synthesis of key fragments (5,7-dibromo-8-hydroxyquinoline and 3-chlorobenzoic acid) followed by a final coupling step. rsc.org | Higher overall yield; allows for parallel synthesis. | May require more complex individual syntheses for the fragments. |

Microwave-Assisted Synthesis in Quinoline Chemistry and Ester Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods, such as dramatic reductions in reaction times, improved yields, and enhanced product purity. benthamdirect.comacs.orgresearchgate.net These benefits are attributed to the efficient and rapid heating of the reaction mixture via dielectric polarization, leading to uniform temperature distribution and often accessing higher temperatures than achievable at atmospheric pressure in conventional reflux setups. acs.org

The application of microwave irradiation is highly relevant to the synthesis of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate in two key areas: the formation of the quinoline ring and the final esterification step.

Numerous named reactions for quinoline synthesis, including the Friedländer, Skraup, and Doebner-von Miller reactions, have been successfully adapted to microwave conditions. ijpsjournal.combenthamdirect.comnih.gov These microwave-promoted methods often proceed faster and with better yields compared to their traditional counterparts, which frequently require harsh conditions and long reaction times. nih.govbenthamdirect.com For instance, microwave-assisted Friedländer condensation can be achieved in minutes with high yields, whereas conventional heating might take several hours. tandfonline.com

Similarly, esterification reactions, including the formation of phenolic esters, can be significantly accelerated using microwave irradiation. asianpubs.orgacs.orgrsc.org While some microwave-assisted esterifications proceed without a catalyst, the coupling of a phenol (B47542) like 5,7-dibromo-8-hydroxyquinoline would likely still benefit from a catalyst to achieve high conversion. asianpubs.orgmdpi.com The combination of a coupling reagent (like those used in Steglich esterification) with microwave heating could potentially afford the target ester in a matter of minutes, rather than the hours typically required at room temperature with conventional stirring. rsc.org

The table below provides a conceptual comparison of conventional versus microwave-assisted methods for reactions relevant to the synthesis of the target compound.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Quinoline Synthesis (e.g., Friedländer) | Often requires high temperatures and long reaction times (hours). tandfonline.com | Reaction times reduced to minutes; often higher yields and cleaner reactions. benthamdirect.comtandfonline.com |

| Esterification (Phenolic) | Room temperature reactions with coupling agents can take several hours (e.g., 2-72 h). scielo.br | Reaction times can be reduced to minutes; may enable catalyst-free conditions in some cases. asianpubs.orgacs.orgrsc.org |

| Energy Efficiency | Less efficient due to heating of the entire apparatus and surrounding environment. | More efficient as energy is directly transferred to the polar reagents/solvent. ijpsjournal.comacs.org |

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The synthesis of highly functionalized molecules like 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate traditionally involves processes that can be at odds with the principles of green chemistry. The production of halogenated heterocycles often requires toxic reagents, hazardous solvents, and energy-intensive steps. However, a growing focus on sustainability is driving the adoption of greener synthetic methodologies. ijpsjournal.comacs.orgresearchgate.net

Key green chemistry principles applicable to the synthesis of the target compound include:

Use of Greener Solvents: Traditional syntheses often employ chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). wikipedia.org Green alternatives include switching to more benign solvents like ethanol, water, or even performing reactions under solvent-free conditions, which is often facilitated by microwave irradiation. ijpsjournal.comasianpubs.org

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions (MCRs), a form of convergent synthesis, are inherently more atom-economical than many linear sequences. rsc.org

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org In the context of the esterification step, using a catalytic amount of DMAP is a hallmark of the Steglich reaction. wikipedia.org Furthermore, developing reusable, heterogeneous catalysts for both the quinoline formation and halogenation steps is a key area of green chemistry research. acs.org

Energy Efficiency: As discussed, microwave-assisted synthesis is a more energy-efficient heating method than conventional refluxing. ijpsjournal.comacs.org

Safer Halogenation: The bromination of the quinoline ring is a key step. Traditional methods might use elemental bromine, which is highly toxic and corrosive. google.com Greener halogenation methods are being developed, such as using N-bromosuccinimide (NBS) or systems like sodium bromide with an oxidant (e.g., hydrogen peroxide), which generate the active bromine species in situ, reducing handling hazards. researchgate.net

By integrating these principles—for example, by combining a microwave-assisted, multicomponent synthesis of the quinoline core in a green solvent, followed by a catalytic, in-situ halogenation and a final, efficient esterification—the environmental footprint of producing 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate could be significantly reduced. rasayanjournal.co.in

Mechanistic Investigations into the Formation and Reactivity of 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate

Electron Density Distribution and Its Influence on Reaction Sites within the Quinoline (B57606) and Benzoate (B1203000) Moieties

The reactivity of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate (B1228886) is fundamentally governed by the distribution of electron density across its aromatic systems. This distribution is a complex interplay of the inductive and resonance effects of its various substituents. Computational methods such as Density Functional Theory (DFT) are instrumental in mapping these electronic properties through tools like Molecular Electrostatic Potential (MEP) surfaces and Natural Bond Orbital (NBO) analysis. arabjchem.orgresearchgate.net

Conversely, the two bromine atoms at positions 5 and 7 are electronegative and exert an electron-withdrawing inductive effect (-I). However, like other halogens, they also possess lone pairs that can participate in resonance, a weak electron-donating effect (+R). In electrophilic aromatic substitution, the resonance effect, which directs incoming electrophiles to ortho and para positions, typically dominates the directing influence. The combination of strong activation from the ester's oxygen and the directing effects of the bromines makes the quinoline ring a highly substituted and electronically complex system. DFT calculations on similar quinoline derivatives show that the introduction of substituents leads to significant changes in electronic properties, such as the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. researchgate.net

Benzoate Moiety: On the 3-chlorobenzoate portion of the molecule, the primary electronic influences are the ester linkage and the chlorine atom. The ester group is strongly electron-withdrawing from the benzene (B151609) ring due to the resonance of the carbonyl group. The chlorine atom at the meta position also exerts a net electron-withdrawing effect, primarily through induction, which further deactivates the benzoate ring toward electrophilic attack. The MEP surface would indicate that the most electrophilic site on this moiety is the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack, such as in hydrolysis reactions. masterorganicchemistry.com

| Moiety | Substituent/Feature | Position | Electronic Effect | Influence on Reaction Sites |

| Quinoline | Nitrogen Atom | 1 | -I, -R (Electron-withdrawing) | Deactivates the pyridine (B92270) ring. |

| Ester Oxygen | 8 | +R, -I (Strongly electron-donating) | Activates the benzene ring, especially at C5 and C7. | |

| Bromine | 5, 7 | -I, +R (Net electron-withdrawing) | Deactivates the ring but directs incoming electrophiles ortho/para. | |

| Benzoate | Ester Group | 1 | -R, -I (Strongly electron-withdrawing) | Deactivates the benzene ring; carbonyl carbon is electrophilic. |

| Chlorine | 3 | -I, +R (Net electron-withdrawing) | Deactivates the benzene ring. |

Reaction Kinetics and Transition State Analysis in Key Bond-Forming Reactions (e.g., Bromination, Esterification)

The formation of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate involves two principal reactions: the bromination of 8-hydroxyquinoline (B1678124) and the subsequent esterification.

Bromination of 8-Hydroxyquinoline: The synthesis of the precursor, 5,7-dibromo-8-hydroxyquinoline, is achieved via electrophilic aromatic substitution. The reaction kinetics are highly dependent on the reaction conditions, including the solvent and the stoichiometry of the bromine used. acgpubs.orgresearchgate.net The reaction proceeds via a standard mechanism involving the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate. The stability of this transition state determines the reaction rate. The powerful electron-donating hydroxyl group at C-8 stabilizes the positive charge that develops at the C-5 and C-7 positions during the attack by the electrophile (Br+), thus accelerating the reaction at these sites.

Studies have optimized the reaction conditions to maximize the yield of the dibrominated product. For instance, using 2.1 equivalents of molecular bromine can achieve a 90% yield of 5,7-dibromo-8-hydroxyquinoline. researchgate.net Using fewer equivalents often results in a mixture of mono- and di-brominated products. acgpubs.orgresearchgate.net

| Equivalents of Br₂ | Solvent | Temperature | Product(s) | Yield of 3a | Reference |

| 1.1 | CH₃CN | 0 °C | 3a and 3d | Mixture | acgpubs.org |

| 1.5 | CH₃CN | 0 °C | 3a and 3d | 37% | acgpubs.orgresearchgate.net |

| 2.1 | CH₃CN / CH₂Cl₂ | 0-24 °C | 3a | 90% | researchgate.net |

| 2.0 | CHCl₃ | Room Temp | 3a | Excellent | nih.gov |

| 3a = 5,7-dibromo-8-hydroxyquinoline | |||||

| **3d = 7-bromo-8-hydroxyquinoline |

Esterification: The second key reaction is the esterification of 5,7-dibromo-8-hydroxyquinoline with 3-chlorobenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. A more general, related mechanism is the Fischer esterification, which involves the steps of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which represents the transition state. The rate of this reaction is influenced by the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon.

Role of Steric and Electronic Factors in Determining Reaction Outcomes and Regioselectivity

Bromination Regioselectivity: The outcome of the bromination of 8-hydroxyquinoline is a classic example of electronic control. The hydroxyl group at C-8 is a strongly activating, ortho-, para-directing group. nih.gov This electronic influence overwhelmingly directs the incoming bromine electrophiles to the C-7 (ortho) and C-5 (para) positions. The initial bromination likely occurs at the more accessible C-7 position, followed by a second bromination at C-5 to yield the 5,7-dibromo derivative. The high regioselectivity observed means that other isomers, such as 6,8-dibromo- or 5,6-dibromo-, are not formed in any significant quantity under these conditions. acgpubs.org

Esterification Factors: In the esterification step, both steric and electronic factors come into play.

Electronic Factors: The two electron-withdrawing bromine atoms on the quinoline ring decrease the electron density of the aromatic system and, through an inductive effect, reduce the nucleophilicity of the hydroxyl oxygen at C-8. This deactivating effect would tend to slow the reaction rate. However, this is counteracted by the electronic nature of the other reactant, 3-chlorobenzoyl chloride. The chlorine atom and the acyl chloride functionality make the carbonyl carbon highly electrophilic and thus very reactive toward nucleophilic attack.

Steric Factors: Steric hindrance can significantly impact reaction rates. The bromine atom at C-7 is adjacent to the reacting hydroxyl group at C-8. This proximity can sterically hinder the approach of the bulky 3-chlorobenzoyl chloride molecule. wikipedia.orgacs.org Similarly, the hydrogen atom at the C-4 position of the quinoline ring can cause peri-hindrance, further crowding the reaction center. While the reaction proceeds, these steric constraints may necessitate more forcing conditions (e.g., higher temperature or longer reaction times) to achieve a high yield compared to an unhindered alcohol. The substituent on the benzoyl chloride is at the meta-position, which is distant from the reactive acyl chloride group and thus poses a negligible steric effect on the reaction. nih.gov

Mechanistic Pathways of Halogen-Metal Exchange Reactions on Quinoline Derivatives

The two bromine atoms on the final product, 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, represent reactive handles for further functionalization, most notably through halogen-metal exchange reactions. wikipedia.org This reaction typically involves treating the aryl bromide with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to replace a bromine atom with a lithium atom. This creates a highly nucleophilic organolithium species that can then react with a wide range of electrophiles.

The general mechanism for lithium-halogen exchange is believed to proceed through a nucleophilic pathway, where the carbanion of the organolithium reagent attacks the halogen atom to form a transient "ate-complex". wikipedia.org The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl, making the bromine atoms on the quinoline ring significantly more reactive than the chlorine atom on the benzoate ring. wikipedia.org

For 5,7-dibromoquinoline (B1595614) derivatives, the question of regioselectivity arises: which bromine will be exchanged? Several factors could influence the outcome:

Steric Accessibility: The bromine at C-5 is generally less sterically hindered than the bromine at C-7, which is crowded by the large ester group at C-8. This might favor metalation at the C-5 position.

Chelation: The presence of the ester oxygen and the quinoline nitrogen provides potential chelation sites for the lithium cation. Coordination of the organolithium reagent to one of these heteroatoms could direct the exchange to the nearest bromine atom. For example, chelation with the quinoline nitrogen might favor exchange at the C-5 position. Protocols using combinations of reagents like i-PrMgCl and n-BuLi have been developed to achieve high regioselectivity in such exchanges, even on substrates with multiple halogens. nih.gov

Halogen Dance: In the presence of a strong base, bromo-heterocycles can sometimes undergo a "halogen dance," which is a base-catalyzed isomerization reaction where the halogen appears to migrate to a different position. ias.ac.in This proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to the most thermodynamically stable organometallic intermediate.

The specific pathway and regioselectivity of a halogen-metal exchange on 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate would need to be determined experimentally, but these mechanistic principles provide a framework for predicting and understanding the potential outcomes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Principles for Characterizing Complex Heterocyclic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For a molecule like 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate (B1228886), with its distinct quinoline (B57606) and chlorobenzoate moieties, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show signals corresponding to the protons on both aromatic ring systems. The protons of the quinoline ring system (H-2, H-3, H-4, H-6) and the 3-chlorobenzoate ring (H-2', H-4', H-5', H-6') would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the bromine atoms at positions 5 and 7, the ester linkage at position 8, and the nitrogen atom in the quinoline ring all contribute to deshielding the remaining quinoline protons, shifting them downfield. Specifically, the H-6 proton, situated between the two bromine atoms, would likely experience a significant downfield shift. Studies on quinoline derivatives have shown that substituents can cause unusual concentration-dependent chemical shift changes, which may be attributed to π-π stacking interactions between molecules in solution. uncw.eduuncw.edu

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the ester group is highly characteristic and would appear significantly downfield, typically in the range of 160-170 ppm. Carbons bonded directly to the halogens (C-5, C-7, and C-3') will also exhibit characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens.

To definitively assign each signal, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. For instance, HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, crucially linking the carbonyl carbon to the protons on both the quinoline and chlorobenzoate rings, confirming the ester linkage. Investigations of similar quinoline structures have successfully used techniques like ¹H-¹⁵N HMBC for definitive structural assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate Predicted values are based on established principles and data from analogous quinoline and benzoate (B1203000) structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |

| C2 | - | ~150-152 | H4, H3 |

| H2 | ~8.8-9.0 | - | C3, C4, C8a |

| C3 | - | ~122-124 | H2, H4 |

| H3 | ~7.5-7.7 | - | C2, C4, C4a |

| C4 | - | ~138-140 | H2, H3 |

| H4 | ~8.6-8.8 | - | C2, C3, C4a, C5 |

| C4a | - | ~140-142 | H3, H4, H5 |

| C5 | - | ~118-120 | H4, H6 |

| C6 | - | ~130-132 | H5 |

| H6 | ~8.0-8.2 | - | C5, C7, C8 |

| C7 | - | ~115-117 | H6, H8 |

| C8 | - | ~145-147 | H6, C=O |

| C8a | - | ~148-150 | H2, H4 |

| C1' | - | ~130-132 | H2', H6', C=O |

| C2' | - | ~130-132 | H4', H6' |

| H2' | ~7.9-8.1 | - | C1', C3', C4', C6' |

| C3' | - | ~134-136 | H2', H4' |

| C4' | - | ~130-132 | H2', H5', H6' |

| H4' | ~7.5-7.7 | - | C2', C3', C5', C6' |

| C5' | - | ~128-130 | H4', H6' |

| H5' | ~7.6-7.8 | - | C1', C3', C4' |

| C6' | - | ~128-130 | H2', H4', H5' |

| H6' | ~7.8-8.0 | - | C1', C2', C4', C5' |

| C=O | - | ~163-165 | H2', H6', C8 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and elemental composition. For 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or gas chromatography (GC), is essential for confirming the molecular formula. nih.govresearchgate.net

ESI-MS is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. HRMS analysis of this ion would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₁₆H₈Br₂ClNO₂. The presence of two bromine atoms and one chlorine atom creates a highly distinctive isotopic pattern, which serves as a definitive confirmation of the presence and number of these halogen atoms.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. researchgate.net The fragmentation pattern offers insights into the molecule's connectivity. For 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, the most likely primary fragmentation pathway would involve the cleavage of the ester bond, which is the weakest linkage in the structure.

Expected fragmentation pathways include:

Loss of the 3-chlorobenzoyl cation: Cleavage to yield the 5,7-dibromo-8-quinolinate anion.

Formation of the 3-chlorobenzoyl cation: [C₇H₄ClO]⁺ at m/z ≈ 139/141.

Formation of the 5,7-dibromoquinolin-8-yl cation: [C₉H₄Br₂N]⁺ following the loss of the 3-chlorobenzoate radical.

Formation of the 5,7-dibromo-8-hydroxyquinoline radical cation: Following a rearrangement and loss of the chloroketene. Subsequent fragmentation of the stable quinoline ring system could involve the loss of a bromine atom or the characteristic loss of HCN from the heterocyclic ring. chempap.org

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate Isotopic patterns (e.g., for Br₂Cl) provide confirmatory evidence.

| Ion / Fragment | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | [C₁₆H₉⁷⁹Br₂³⁵ClNO₂]⁺ | 443.8795 | Protonated molecular ion |

| [C₇H₄³⁵ClO]⁺ | [C₇H₄³⁵ClO]⁺ | 138.9951 | 3-chlorobenzoyl cation |

| [C₉H₅⁷⁹Br₂NO]⁺ | [C₉H₅⁷⁹Br₂NO]⁺ | 304.8763 | 5,7-dibromo-8-hydroxyquinoline cation |

| [C₉H₄⁷⁹Br₂N]⁺ | [C≂H₄⁷⁹Br₂N]⁺ | 287.8712 | 5,7-dibromoquinolin-8-yl cation |

| [M - Br]⁺ | [C₁₆H₈⁷⁹Br³⁵ClNO₂]⁺ | 364.9585 | Loss of a bromine radical from molecular ion |

| [M - CO₂C₆H₄Cl]⁺ | [C₉H₄⁷⁹Br₂N]⁺ | 287.8712 | Loss of the 3-chlorobenzoate radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, the IR spectrum would be dominated by features characteristic of an aromatic ester. spectroscopyonline.com A strong absorption band corresponding to the carbonyl (C=O) stretch is expected between 1715 and 1730 cm⁻¹. spectroscopyonline.comlibretexts.org This position is typical for aromatic esters where conjugation with the benzene (B151609) ring lowers the frequency compared to saturated esters. orgchemboulder.com

Another key feature of esters is the C-O stretching vibrations. Aromatic esters typically show two strong bands: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch from 1130-1100 cm⁻¹. spectroscopyonline.com

Other important expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. libretexts.org

Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline and benzene rings.

C-Halogen Stretches: The C-Br and C-Cl stretching vibrations appear in the fingerprint region at lower wavenumbers (typically < 800 cm⁻¹). DFT calculations on 5,7-dihalo-8-hydroxyquinolines have aided in the precise assignment of these and other vibrational modes. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic C-H | 3030 - 3100 | Medium-Weak |

| C=O Stretch | Aromatic Ester | 1715 - 1730 | Strong |

| C=C Bending | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| C-C-O Stretch | Asymmetric Ester | 1250 - 1310 | Strong |

| O-C-C Stretch | Symmetric Ester | 1100 - 1130 | Strong |

| C-Cl Stretch | Aryl Halide | 680 - 800 | Medium-Strong |

| C-Br Stretch | Aryl Halide | 500 - 650 | Medium-Strong |

X-ray Crystallography as a Tool for Solid-State Structure Determination of Halogenated Quinoline Derivatives

While spectroscopic methods provide robust evidence for molecular connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density map of the molecule, revealing the precise position of each atom.

For 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate, a successful crystal structure determination would provide a wealth of information:

Confirmation of Connectivity: It would definitively confirm the ester linkage between the 8-position of the quinoline ring and the 3-chlorobenzoate moiety.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would reveal any steric strain or electronic effects, such as distortions caused by the bulky bromine atoms.

Conformation: It would establish the dihedral angle between the quinoline and benzoate ring systems, defining the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking between the aromatic rings or halogen bonding, which govern the solid-state architecture. Crystal structures of related quinoline derivatives have provided valuable insights into these types of interactions. researchgate.netrsc.org

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step, requiring careful experimentation with various solvents and crystallization techniques. However, the conclusive nature of the data makes it an invaluable tool in the structural elucidation of novel halogenated quinoline derivatives.

Computational Chemistry Approaches to 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate and Analogous Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.govnih.gov For quinoline-based systems, DFT calculations are instrumental in understanding molecular stability, reactivity, and electronic structure. rsc.orgrsc.org These calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. noveltyjournals.com

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests low reactivity and high stability, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govrsc.org For instance, in a study of various quinoline-3-carbonitrile derivatives, the calculated HOMO-LUMO gap for the most active antibacterial compound (QD4) was found to be 3.40 eV, suggesting a higher propensity for electronic transitions that may be related to its biological activity. nih.gov

DFT is also used to determine various quantum chemical parameters that describe reactivity:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.govnih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.gov

These parameters are derived from the energies of the HOMO and LUMO and provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. nih.gov For example, DFT calculations on quinoline (B57606) reveal that the electron density is unevenly distributed due to the electronegative nitrogen atom, making certain positions more susceptible to electrophilic or nucleophilic attack. nih.govwikipedia.org Specifically, electrophilic substitutions are generally suppressed but tend to occur at the C3 and other positions on the benzene (B151609) ring, which are comparatively more electron-rich. wikipedia.org

The table below shows representative calculated quantum chemical properties for analogous quinoline derivatives, illustrating how these values can differ based on substitution patterns.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Method/Basis Set |

| Quinoline-3-carbonitrile (QD4) nih.gov | -6.55 | -3.15 | 3.40 | DFT/RB3LYP |

| General Quinoline Derivatives nih.gov | Varies | Varies | Varies | B3LYP/6-31G'(d,p) |

| Quinoline (Radical Attack Study) nih.gov | - | - | - | DFT (B3LYP/6-311++G(d,p)) |

Data is illustrative of calculations performed on analogous systems.

Molecular Modeling and Simulation Techniques for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a suite of computational techniques used to visualize and predict the three-dimensional structures of molecules and their interactions. For a molecule like 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate (B1228886), which has rotational freedom around the ester linkage, conformational analysis is crucial for understanding its preferred shapes and how it interacts with its environment, such as in a crystal lattice or at a biological target's active site.

Studies on analogous compounds, such as Quinolin-8-yl 4-chlorobenzoate (B1228818), provide significant insights. dntb.gov.ua X-ray diffraction analysis of this analog revealed a specific molecular conformation in the solid state where the quinoline and chlorobenzoate ring systems are oriented almost orthogonally to each other. dntb.gov.ua This conformation is stabilized by a network of non-covalent interactions, which are fundamental to the formation and stability of the crystal structure. dntb.gov.ua

Computational methods, including Hirshfeld surface analysis and energy framework calculations, can dissect and quantify these intermolecular forces. dntb.gov.ua Key interactions identified in the crystal structure of Quinolin-8-yl 4-chlorobenzoate include:

Hydrogen Bonds: Weak C-H···N and C-H···O interactions help to direct the molecular packing. dntb.gov.ua

π-Interactions: π···π stacking between aromatic rings and halogen···π interactions (Cl···π) are significant contributors to the crystal's cohesion. dntb.gov.ua

The types of intermolecular interactions observed in the crystal structure of the analogous compound Quinolin-8-yl 4-chlorobenzoate are summarized below.

| Interaction Type | Description | Significance |

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and the quinoline nitrogen. dntb.gov.ua | Contributes to directional packing in the crystal lattice. |

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen. dntb.gov.ua | Stabilizes the molecular arrangement. |

| Cl···π | An interaction between the chlorine substituent and the electron cloud of an aromatic ring. dntb.gov.ua | Important for organizing molecules in halogenated compounds. |

| π···π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. dntb.gov.ua | A major contributor to crystal stability, driven by dispersion forces. |

Table based on data for the analogous compound Quinolin-8-yl 4-chlorobenzoate. dntb.gov.ua

Quantum Chemical Studies of Reaction Pathways, Energy Profiles, and Spectroscopic Parameters

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions and for predicting spectroscopic properties. These studies can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov

For quinoline systems, computational analysis has been used to explore reaction pathways such as hydroxyl radical attacks. nih.gov In one study, DFT calculations showed that the addition of a hydroxyl radical to the quinoline ring proceeds through the formation of stable intermediate complexes. The activation energies for the attack at different carbon atoms were calculated, revealing that positions C3 through C8 are highly reactive with low energy barriers, while the C2 position is significantly less reactive due to a higher activation barrier. nih.gov Such studies are critical for understanding degradation pathways and metabolic transformations.

Another powerful application of quantum chemistry is the prediction of spectroscopic parameters. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These theoretical spectra can be compared with experimental data to validate the computational model and to help assign specific absorption bands to particular electronic transitions, such as π→π* or n→π* transitions. nih.govscielo.bracs.org For example, studies on various quinoline derivatives have shown good agreement between TD-DFT calculated absorption spectra and those measured experimentally in different solvents. researchgate.netacs.org

The table below compares experimental and theoretical photophysical data for a representative quinoline derivative, highlighting the utility of computational methods.

| Property | Experimental Value | Calculated Value | Method |

| Absorption λmax (nm) scielo.br | 280, 350 | - | UV-Vis Spectroscopy |

| Emission λmax (nm) scielo.br | ~400 | - | Fluorescence Spectroscopy |

| Singlet Energy (eV) scielo.br | 3.39 | - | From Fluorescence |

| Triplet Energy (eV) scielo.br | 3.10 | - | From Phosphorescence |

| UV-Vis λmax (nm) acs.org | 458 | 465 | TD-DFT |

Data is for analogous quinoline systems to illustrate the application of these studies.

Prediction of Substituent Effects on Reactivity via Computational Methods

The chemical and biological properties of a quinoline core can be finely tuned by adding different substituents. Computational methods provide a systematic way to predict how these substituents will affect the molecule's reactivity, electronic properties, and interactions. The presence of two bromine atoms at positions 5 and 7, and a 3-chlorobenzoate group at position 8 in the title compound, significantly influences its characteristics compared to the parent quinoline molecule.

Computational studies can quantify the electronic effects of substituents (e.g., electron-donating or electron-withdrawing) on the quinoline ring. researchgate.net

Electron-withdrawing groups , such as the bromo and chloro substituents, decrease the electron density on the aromatic rings. researchgate.netnih.gov This generally makes the molecule more susceptible to nucleophilic attack and less susceptible to electrophilic attack. wikipedia.org The decreased electron density can also enhance the acidity of nearby protons.

The ester group (-O-C=O-) at position 8 also acts as an electron-withdrawing group, further modifying the electronic landscape of the quinoline system.

Structure-Activity Relationship (SAR) studies often use computational descriptors to correlate molecular structure with biological activity. researchgate.netnih.gov For example, molecular modeling studies on a series of 2-arylquinoline derivatives showed that more lipophilic compounds (higher cLogP values) exhibited better cytotoxic effects against certain cancer cell lines. rsc.org Similarly, studies on other quinoline analogues revealed that the presence of electronegative groups on an attached phenyl ring led to an increase in anticancer activity against MCF-7 cell lines. researchgate.net Computational methods can predict these properties, helping to rationalize observed SAR trends and to design new, more potent analogues. For instance, the placement of halogen atoms can influence binding affinity with biological targets through halogen bonding and can alter the molecule's metabolic stability. nih.gov

The following table summarizes the predicted or observed effects of substituents analogous to those in 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate on the properties of quinoline systems.

| Substituent | Position(s) | Predicted/Observed Effect | Computational Insight |

| Bromo/Chloro nih.gov | Various | Potent cytotoxicity against HIV-RT. nih.gov | Electron-withdrawing nature alters charge distribution and binding interactions. |

| Electronegative Groups researchgate.net | Phenyl ring attached to quinoline | Increased anticancer activity (MCF-7). researchgate.net | Modifies electronic properties and receptor binding affinity. |

| Fluorine orientjchem.org | 6 | Significantly enhanced antibacterial activity. orientjchem.org | Alters lipophilicity and electronic potential, improving target interaction. |

| Alkoxy Group nih.gov | 4 | Slightly better antiproliferative activity. nih.gov | Can alter solubility and form hydrogen bonds, affecting biological interactions. |

Chemical Transformations and Derivatization Strategies Involving 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate

Modification at the Quinoline (B57606) Ring System

The 5,7-dibromoquinoline (B1595614) core is ripe for derivatization, primarily leveraging the reactivity of the carbon-bromine bonds. These halogens activate the ring for various synthetic operations, including the formation of new carbon-carbon and carbon-heteroatom bonds, metal-halogen exchange, and nucleophilic substitution.

The bromine atoms at the C5 and C7 positions of the quinoline ring are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for constructing complex molecular architectures from simpler precursors.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. For 5,7-dibromoquinolin-8-yl 3-chlorobenzoate (B1228886), selective or double coupling can be achieved by controlling the stoichiometry and reaction conditions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C5 and/or C7 positions. The use of increasingly electron-deficient ligands can facilitate the coupling of challenging substrates. researchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new substituted alkene. This allows for the introduction of vinyl groups at the C5 and C7 positions, which can be further functionalized.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly efficient method for installing alkynyl moieties, creating C-C triple bonds at the C5 and C7 positions of the quinoline ring.

Other Couplings (Buchwald-Hartwig, Ullmann): Beyond C-C bond formation, C-N and C-O bonds can be formed via reactions like the Buchwald-Hartwig amination (for attaching amines) and the Ullmann condensation (for ethers or amines), respectively. These reactions expand the diversity of functional groups that can be introduced onto the quinoline scaffold.

Table 1: Overview of Potential Cross-Coupling Reactions on the Quinoline Ring

| Reaction Name | Reagent | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl-, Heteroaryl-, or Alkyl-substituted quinoline |

| Heck Coupling | Alkene | C-C | Vinyl-substituted quinoline |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted quinoline |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Amino-substituted quinoline |

| Ullmann Condensation | Alcohol (R-OH) | C-O | Aryl ether-substituted quinoline |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org In 5,7-dibromoquinolin-8-yl 3-chlorobenzoate, the ester group at the C8 position contains a Lewis basic carbonyl oxygen that can direct a strong organometallic base (like an alkyllithium) to deprotonate the nearest ortho-position, which is C7. baranlab.orguwindsor.ca

However, this process competes with another important reaction: halogen-metal exchange. With dihalogenated systems, particularly those involving bromine or iodine, halogen-metal exchange is often faster than direct deprotonation (lithiation). uwindsor.ca Therefore, treating the compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would likely result in a mixture of outcomes:

Metal-halogen exchange at C5 or C7: This would replace one of the bromine atoms with lithium, creating a nucleophilic center that can be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides).

Directed ortho-metalation at C7: The C8-ester group directs the base to remove the proton at C7.

Halogen Dance: A potential rearrangement where the initially formed organometallic species isomerizes to a more stable regioisomer. researchgate.net

The use of milder magnesium- or zinc-based reagents, such as TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, can offer higher functional group tolerance and regioselectivity, providing alternative pathways for functionalization. acs.orgznaturforsch.com These organometallic intermediates can then participate in subsequent cross-coupling reactions. researchgate.net

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The quinoline ring is inherently electron-deficient due to the nitrogen heteroatom. acs.org This effect is amplified by the presence of two strongly electron-withdrawing bromine atoms. As a result, the C5 and C7 positions are activated towards attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

This pathway allows for the direct displacement of the bromine atoms with a variety of nucleophiles, providing a complementary strategy to metal-catalyzed cross-coupling for forming C-O, C-S, and C-N bonds. acs.org The reaction is generally favored when strong electron-withdrawing groups are present ortho or para to the leaving group, a condition met in this scaffold. wikipedia.orgnih.gov

Derivatization at the Benzoate (B1203000) Moiety

The 3-chlorobenzoate portion of the molecule offers distinct opportunities for chemical modification, centering on the ester functionality and the chlorinated aromatic ring.

The ester linkage is a key functional group that can be readily cleaved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treating the compound with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, will hydrolyze the ester. libretexts.orglibretexts.org This reaction is irreversible and yields two main products: 5,7-dibromo-8-hydroxyquinoline (also known as 5,7-dibromo-8-quinolinol) and the salt of the carboxylic acid, sodium or potassium 3-chlorobenzoate. libretexts.orglibretexts.org Subsequent acidification would protonate the carboxylate to give 3-chlorobenzoic acid. This is a fundamental transformation to unmask the phenolic hydroxyl group on the quinoline and the carboxylic acid on the benzoate part. chemicalbook.com

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid and excess water can also achieve hydrolysis. libretexts.orglibretexts.org This reaction is the reverse of Fischer esterification and is typically an equilibrium process. libretexts.org The products are 5,7-dibromo-8-hydroxyquinoline and 3-chlorobenzoic acid.

Transesterification: By reacting 5,7-dibromoquinolin-8-yl 3-chlorobenzoate with a different alcohol in the presence of an acid or base catalyst, the 3-chlorobenzoate group can be exchanged for a different ester group. This allows for the synthesis of a library of related ester compounds.

The 3-chlorobenzoate ring can undergo electrophilic aromatic substitution (SEAr), such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of this substitution is dictated by the directing effects of the two existing substituents: the chlorine atom and the ester group (-COOR).

Both the chloro group and the ester group are electron-withdrawing and deactivating towards electrophilic attack. stackexchange.commsu.edu They direct incoming electrophiles to the meta position relative to themselves.

The chloro group at C3 directs incoming electrophiles to C5 (and C1, which is blocked).

The ester group at C1 directs incoming electrophiles to C3 (which is blocked by chlorine) and C5.

Therefore, both substituents reinforce the direction of substitution to the C5 position of the benzoate ring. The C2, C4, and C6 positions are disfavored. While the ring is deactivated, meaning harsher reaction conditions may be required compared to benzene (B151609), substitution will occur selectively at the C5 position. libretexts.org

Table 2: Directing Effects for Electrophilic Aromatic Substitution on the 3-Chlorobenzoate Ring

| Position | Substituent | Effect on Ring | Directing Influence |

|---|---|---|---|

| 1 | -COOR (Ester) | Deactivating | meta (to C3, C5) |

| 3 | -Cl (Chloro) | Deactivating | ortho, para (to C2, C4, C6) but deactivating overall, effectively meta directing in competitive scenarios. |

| Predicted Site of Attack | C5 | Deactivated | Both groups direct to this position. |

Strategies for Further Functionalization of the Ester Linkage

The ester linkage in 5,7-dibromoquinolin-8-yl 3-chlorobenzoate is a key site for chemical modification, enabling the cleavage or transformation of this bond to yield new derivatives with potentially altered biological activities or physicochemical properties. Standard ester transformations can be applied, although the specific electronic and steric environment of this molecule must be considered.

One of the most fundamental transformations is hydrolysis , which cleaves the ester bond to yield 5,7-dibromoquinolin-8-ol and 3-chlorobenzoic acid. This reaction can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water and a strong acid catalyst. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, producing the corresponding carboxylate salt and alcohol. libretexts.org

Transesterification offers a route to modify the ester group by exchanging the 3-chlorobenzoyl moiety with a different acyl group, or by reacting the parent molecule with a different alcohol. This equilibrium-driven reaction can be catalyzed by either acids or bases and allows for the introduction of a wide array of new functionalities.

The ester can also undergo reduction to produce primary alcohols. quimicaorganica.orgchemistrysteps.comcommonorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester to yield 5,7-dibromoquinolin-8-ol and (3-chlorophenyl)methanol. quimicaorganica.orglibretexts.org Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for ester reduction. libretexts.org

Aminolysis , the reaction of the ester with ammonia (B1221849) or a primary or secondary amine, can be employed to convert the ester into the corresponding amide. acs.orgacs.org This transformation typically requires heating and may be catalyzed. For instance, reaction with ammonia would yield 5,7-dibromoquinolin-8-ol and 3-chlorobenzamide. acs.org

Finally, decarboxylation of the benzoate portion can occur under specific conditions, such as in the presence of hydroxyl radicals, to form benzene derivatives, although this is more relevant in the context of degradation rather than controlled synthesis. nih.govyoutube.com

The following table summarizes potential functionalization strategies for the ester linkage of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate:

| Transformation | Reagents and Conditions | Products |

| Hydrolysis (Acid-Catalyzed) | H₂O, H⁺ (e.g., H₂SO₄), heat | 5,7-Dibromoquinolin-8-ol and 3-Chlorobenzoic acid |

| Hydrolysis (Base-Catalyzed) | NaOH or KOH, H₂O, heat | 5,7-Dibromoquinolin-8-ol and Sodium or Potassium 3-chlorobenzoate |

| Transesterification | R'OH, acid or base catalyst, heat | 5,7-Dibromoquinolin-8-yl ester of a different acid |

| Reduction | LiAlH₄ in an ether solvent (e.g., THF, Et₂O) | 5,7-Dibromoquinolin-8-ol and (3-Chlorophenyl)methanol |

| Aminolysis | NH₃ or R'NH₂ or R'R"NH, heat | 5,7-Dibromoquinolin-8-ol and 3-Chlorobenzamide or N-substituted 3-chlorobenzamide |

Exploration of Chemo- and Regioselective Transformations of Polyhalogenated Quinoline Systems

The 5,7-dibromoquinoline core of the title compound offers rich opportunities for selective functionalization, leveraging the differential reactivity of the halogen substituents and the aromatic carbon-hydrogen bonds. The presence of two bromine atoms at positions 5 and 7, along with the ester group at position 8, dictates the regioselectivity of various transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on halogenated aromatic systems. wikipedia.orgyoutube.comnih.gov Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be selectively performed on the dibromoquinoline scaffold. The relative reactivity of the C-Br bonds at positions 5 and 7 can be influenced by the choice of catalyst, ligands, and reaction conditions, potentially allowing for sequential or monosubstitution. For instance, a judicious choice of palladium catalyst and reaction parameters could favor the reaction at one bromine atom over the other, enabling the synthesis of monosubstituted derivatives. nih.gov

Metal-halogen exchange is another fundamental transformation for functionalizing aryl halides. wikipedia.orgresearchgate.netsoton.ac.ukimperial.ac.uk This reaction typically involves treating the dibromoquinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the metal-halogen exchange can be influenced by steric and electronic factors. In the case of 5,7-dibromoquinoline, the bromine at the 5-position might be more sterically accessible for exchange.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of C-H bonds ortho to a directing metalating group (DMG). semanticscholar.orgwikipedia.orgorganic-chemistry.org The ester group at the 8-position of the quinoline ring can potentially act as a DMG, directing metalation to the C-7 position. However, the presence of a bromine atom at this position makes a direct C-H metalation at this site impossible. Instead, the nitrogen atom of the quinoline ring can direct metalation to the C-2 or C-8 positions. semanticscholar.orgacs.org In the case of 5,7-dibromoquinolin-8-yl 3-chlorobenzoate, the ester group at C-8 would likely influence the regioselectivity of such a transformation.

Nucleophilic aromatic substitution (SNA_r) on the quinoline ring is also a possibility, particularly if the ring is activated by electron-withdrawing groups or under forcing conditions. mdpi.commdpi.comyoutube.comresearchgate.net While the bromine atoms are not as labile as fluorine or chlorine in SNA_r reactions, they can be displaced by strong nucleophiles. The positions 2 and 4 of the quinoline ring are generally more susceptible to nucleophilic attack. youtube.comyoutube.com

The following table outlines potential chemo- and regioselective transformations for the polyhalogenated quinoline system of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate:

| Transformation | Reagents and Conditions | Potential Site of Functionalization |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base, coupling partner (e.g., boronic acid, stannane, amine) | C-5 and/or C-7 |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi, t-BuLi) at low temperature, followed by an electrophile | C-5 and/or C-7 |

| Directed ortho-Metalation | Strong base (e.g., LDA, TMP-bases) | C-2 (directed by quinoline nitrogen) |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, NaCN), high temperature | C-2 and C-4 (if activated) |

Advanced Topics and Unexplored Avenues for 5,7 Dibromoquinolin 8 Yl 3 Chlorobenzoate in Chemical Research

Design and Synthesis of Derivatives as Probes for Mechanistic Studies in Catalysis

The intricate electronic and steric properties of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate (B1228886) make it a compelling candidate for the development of molecular probes to elucidate catalytic mechanisms. The dibrominated quinoline (B57606) ring and the chlorinated benzoate (B1203000) moiety offer multiple sites for modification, allowing for the systematic tuning of the molecule's characteristics.

Researchers could synthesize a library of derivatives by altering the substituents on either the quinoline or benzoate ring. For instance, replacing the bromo groups with other halogens (chloro, iodo) or with electron-donating or electron-withdrawing groups would modulate the electron density of the quinoline core. Such modifications are crucial for understanding how the electronic nature of the ligand influences the activity and selectivity of a catalytic center.

Table 1: Proposed Derivatives for Mechanistic Studies

| Derivative Name | Modification | Potential Insight |

| 5,7-Dichloroquinolin-8-yl 3-chlorobenzoate | Replacement of Bromo with Chloro | Influence of halogen size and electronegativity on catalytic binding. |

| 5,7-Diiodoquinolin-8-yl 3-chlorobenzoate | Replacement of Bromo with Iodo | Probing the role of halogen bonding in catalyst-substrate interactions. |

| 5,7-Dibromoquinolin-8-yl 3-(trifluoromethyl)benzoate | Modification of the Benzoate Ring | Effect of strong electron-withdrawing groups on the ester's reactivity. |

| 5,7-Dibromoquinolin-8-yl 3-methoxybenzoate | Modification of the Benzoate Ring | Impact of electron-donating groups on the electronic properties of the quinoline nitrogen. |

These derivatives could be employed in various transition-metal-catalyzed reactions. By observing changes in reaction rates, product distributions, and spectroscopic data (e.g., NMR, IR) upon coordination of these modified ligands, chemists can gain valuable insights into the transition state geometry and the electronic demands of the catalytic cycle.

Supramolecular Assembly Principles and Non-Covalent Interactions involving Halogenated Quinoline Esters

The presence of multiple halogen atoms on 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate strongly suggests a predisposition for forming ordered structures through non-covalent interactions, particularly halogen bonding. Halogen bonds (XBs) are highly directional interactions between a halogen atom (the XB donor) and a Lewis base (the XB acceptor), and they have emerged as a powerful tool in crystal engineering and the design of functional materials.

The bromine and chlorine atoms on the molecule can act as halogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group can serve as acceptors. This multifunctionality could lead to the formation of complex and predictable supramolecular architectures, such as 1D chains, 2D sheets, or even 3D networks. The study of single crystals of this compound and its derivatives via X-ray diffraction would be instrumental in understanding these assembly principles.

Furthermore, the interplay between halogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions could give rise to materials with interesting photophysical or electronic properties. Research in this area could explore the self-assembly of these molecules on surfaces or in solution, potentially leading to the development of novel sensors, liquid crystals, or organogels. nih.govmdpi.comrsc.org

Role as a Synthetic Intermediate in the Construction of Complex Chemical Scaffolds

The 5,7-dibromo substitution pattern on the quinoline ring provides two reactive handles for further chemical transformations, making 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate a valuable intermediate in organic synthesis. The bromine atoms are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions, paving the way for the construction of highly functionalized and complex molecular architectures.

For example, selective coupling at the 5- or 7-position could be achieved by carefully choosing the catalyst and reaction conditions. This would enable the synthesis of extended aromatic systems or the attachment of biocompatible moieties. The ester linkage can also be cleaved under basic or acidic conditions to liberate the 8-hydroxyquinoline (B1678124) core, a well-known chelating agent, after the desired modifications have been made to the quinoline ring.

Table 2: Potential Synthetic Transformations

| Reaction Type | Reagent | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl-substituted quinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted quinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted quinolines |

| Ester Hydrolysis | NaOH or HCl | 5,7-Dibromo-8-hydroxyquinoline |

The ability to build upon this scaffold opens up possibilities for creating novel ligands for catalysis, new drug candidates, or advanced materials with tailored properties.

Development of Novel Catalytic Systems for Efficient Transformations of the Quinoline Ester Structure

While the compound itself can be a ligand or a precursor, the quinoline ester structure is also a target for catalytic transformations. The development of new catalytic systems that can selectively functionalize this molecule is a significant research direction. For instance, C-H activation is a powerful strategy that could be employed to directly introduce new functional groups onto the quinoline or benzoate rings without pre-functionalization.

Catalytic systems, potentially based on transition metals like rhodium, iridium, or ruthenium, could be designed to target specific C-H bonds. mdpi.com For example, a catalyst could be developed to selectively functionalize the C-2 or C-4 position of the quinoline ring, or to modify the chlorinated benzene (B151609) ring. Such transformations would provide rapid access to a diverse range of derivatives that would be difficult to synthesize through traditional methods.

Another avenue of research is the catalytic dearomatization of the quinoline ring. rsc.org This process would transform the flat, aromatic system into a three-dimensional structure, which is of great interest in drug discovery for exploring new chemical space. Photocatalysis could also play a role, using visible light to drive unique transformations of the quinoline ester. mdpi.com The development of these novel catalytic methods would not only expand the chemical toolbox but also enhance the value of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate as a versatile chemical entity.

Q & A

What are the standard synthetic routes for preparing 5,7-dibromoquinolin-8-yl 3-chlorobenzoate, and what experimental conditions optimize yield?

A common method involves nucleophilic substitution under basic conditions. For example, reacting 5,7-dibromo-8-hydroxyquinoline with 3-chlorobenzoyl chloride in acetone using K₂CO₃ as a base and KI as a catalyst at 333 K for 5 hours . Slow evaporation of the acetone solution yields single crystals suitable for X-ray diffraction. Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., 10 mmol substrate with 11 mmol K₂CO₃), and extended stirring times to enhance purity .

How can X-ray crystallography be employed to resolve structural ambiguities in halogenated quinoline derivatives?

X-ray diffraction studies reveal bond lengths, dihedral angles, and intermolecular interactions. For 5,7-dibromo derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and Br⋯O short contacts stabilize the crystal lattice. Planarity can be confirmed by summing bond angles (e.g., 359.9° around N2 in related compounds), while dihedral angles (e.g., 41.69° between quinoline and benzene planes) indicate steric effects . Refinement protocols, such as freely refining amide protons and constraining C–H distances, improve accuracy .

What purification strategies are recommended for isolating 5,7-dibromoquinolin-8-yl esters?

After synthesis, crude products are washed with water to remove inorganic salts and filtered. Slow solvent evaporation (e.g., acetone over 6 days) promotes crystallization . For non-crystalline products, column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol may be used, though specific conditions depend on solubility profiles.

How can researchers assess the biological activity of 5,7-dibromoquinolin-8-yl derivatives?

While direct data on the target compound is limited, related 8-hydroxyquinoline derivatives exhibit antibacterial properties via metal chelation. Researchers could perform agar diffusion assays against Gram-positive/negative strains, quantify MIC values, and compare with control agents like ciprofloxacin. Structural analogs with Br/Cl substituents show enhanced lipophilicity, potentially improving membrane penetration .

Which spectroscopic techniques are critical for characterizing this compound?